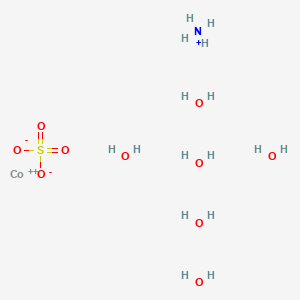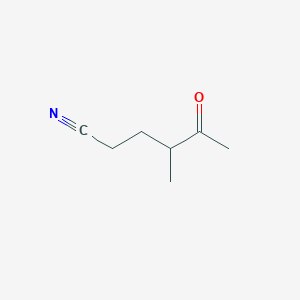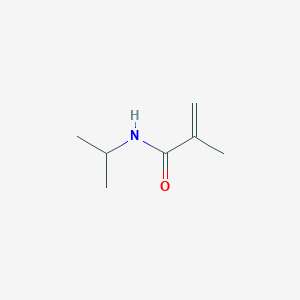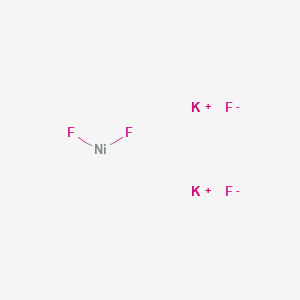
Dipotassium tetrafluoronickelate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tetrafluoronickelate(2-) is a chemical compound that is commonly used in scientific research. It is a complex compound that is made up of potassium, nickel, and fluorine atoms. This compound is known for its unique properties, which make it useful in a variety of applications. In
Wirkmechanismus
The mechanism of action of dipotassium tetrafluoronickelate(2-) is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the transfer of electrons in chemical reactions. This property makes it useful in a variety of chemical reactions, including organic synthesis and electrochemical processes.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dipotassium tetrafluoronickelate(2-) on living organisms. However, studies have shown that the compound can have toxic effects on cells and tissues at high concentrations. Therefore, caution should be exercised when handling and using this compound in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dipotassium tetrafluoronickelate(2-) is its catalytic activity, which makes it useful in a variety of chemical reactions. Additionally, the compound is relatively stable and easy to handle in laboratory experiments. However, the compound can be expensive and difficult to obtain in large quantities. Additionally, the toxic effects of the compound at high concentrations can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dipotassium tetrafluoronickelate(2-). One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to better understand the mechanism of action of the compound and its potential applications in areas such as electrochemistry and organic synthesis. Finally, more research is needed to understand the toxic effects of the compound on living organisms and to develop safety guidelines for its use in laboratory experiments.
Conclusion
Dipotassium tetrafluoronickelate(2-) is a complex chemical compound that is commonly used in scientific research. Its unique properties make it useful in a variety of applications, including catalysis and the production of electronic devices. While there is limited research on the biochemical and physiological effects of the compound, caution should be exercised when handling and using it in laboratory experiments. Future research is needed to better understand the compound's mechanism of action and potential applications, as well as its toxic effects on living organisms.
Synthesemethoden
The synthesis of dipotassium tetrafluoronickelate(2-) involves the reaction of nickel chloride hexahydrate with potassium fluoride in the presence of a solvent such as water or ethanol. The reaction produces dipotassium tetrafluoronickelate(2-) as a green crystalline solid. The reaction is typically carried out under controlled conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Dipotassium tetrafluoronickelate(2-) is commonly used in scientific research as a catalyst in a variety of chemical reactions. It is also used as a precursor in the synthesis of other nickel-containing compounds. Additionally, dipotassium tetrafluoronickelate(2-) is used in the production of nickel-based batteries and other electronic devices.
Eigenschaften
CAS-Nummer |
13859-60-4 |
|---|---|
Produktname |
Dipotassium tetrafluoronickelate(2-) |
Molekularformel |
F4K2Ni |
Molekulargewicht |
212.884 g/mol |
IUPAC-Name |
dipotassium;difluoronickel;difluoride |
InChI |
InChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI-Schlüssel |
UIRGKRRTSXFSTG-UHFFFAOYSA-J |
Isomerische SMILES |
[F-].[F-].F[Ni]F.[K+].[K+] |
SMILES |
[F-].[F-].F[Ni]F.[K+].[K+] |
Kanonische SMILES |
[F-].[F-].F[Ni]F.[K+].[K+] |
Synonyme |
dipotassium tetrafluoronickelate(2-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





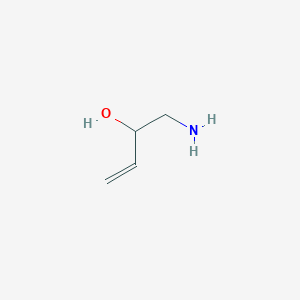

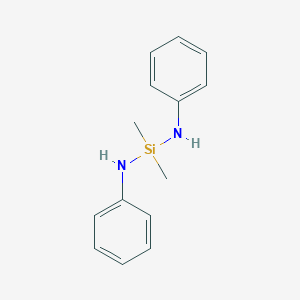
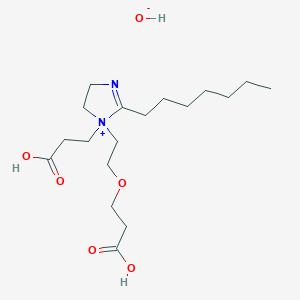

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
